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Compound of Interest

Compound Name: Methyl 2-bromo-5-methylnicotinate

CAS No.: 136227-39-9

Cat. No.: B1598945

Get Quote

Executive Summary
The precise differentiation of pyridinecarboxylic acid isomers—Picolinic acid (2-isomer),

Nicotinic acid (3-isomer), and Isonicotinic acid (4-isomer)—is critical in pharmaceutical

synthesis, metabolomics, and materials science. While they share the formula C₆H₅NO₂, their

structural symmetry and functional group proximity to the pyridine nitrogen dictate profound

differences in their spectroscopic signatures and coordination chemistry.

This guide provides an objective, data-driven comparison of these isomers, focusing on

actionable spectroscopic markers in NMR, IR, and Mass Spectrometry.

Molecular Structure & Symmetry: The Root of
Differentiation
The fundamental spectroscopic differences arise from the position of the carboxyl group

relative to the nitrogen atom, influencing electronic distribution and symmetry.
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Isomer
Common
Name

Position Symmetry
Key Structural
Feature

Pyridine-2-

carboxylic acid

Picolinic Acid

(PA)
Ortho (Planar)

Intramolecular H-

bond (N···H-O) in

s-cis conformer.

Pyridine-3-

carboxylic acid

Nicotinic Acid

(NA)
Meta (Planar)

Inductive effect

of N is weaker on

COOH; forms

intermolecular

dimers.

Pyridine-4-

carboxylic acid

Isonicotinic Acid

(INA)
Para (Effective)

High symmetry;

equivalent proton

pairs (AA'XX'

system).

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][3][4]
NMR is the definitive tool for distinguishing these isomers. The key differentiator is the splitting

pattern (multiplicity) and the chemical shift of the proton adjacent to the nitrogen.

Comparative ^1^H NMR Data (DMSO-d₆)
The following table summarizes the diagnostic signals. Note that chemical shifts (

) are concentration-dependent; therefore, multiplicity and coupling constants (

) are the primary validation criteria.
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Feature
Picolinic Acid (2-

COOH)

Nicotinic Acid (3-

COOH)

Isonicotinic Acid (4-

COOH)

Symmetry
Asymmetric (4 distinct

signals)

Asymmetric (4 distinct

signals)

Symmetric (2 distinct

signal sets)

H-2 Signal Absent (Substituted)

Singlet (s) or doublet (

Hz). Most deshielded (

> 9.0 ppm).

Doublet (d) (

ppm). Equivalent to H-

6.

H-6 Signal

Doublet (d).

Deshielded by N (

ppm).

Doublet of doublets

(dd). Deshielded by N.
Equivalent to H-2.

H-3 Signal

Doublet (d) or

multiplet. Deshielded

by COOH.

Multiplet.

Doublet (d) (

ppm). Equivalent to H-

5.

Splitting System
ABCD (First-order

approx.)
ABCD (Complex)

AA'XX' (Para-

substituted pattern)

Analyst Insight:

Isonicotinic Acid is immediately identifiable by its symmetry. You will see only two dominant

aromatic signals (two doublets) integrating 2:2.

Nicotinic Acid shows a unique singlet (or fine doublet) at a very high frequency (>9.0 ppm)

corresponding to the proton sandwiched between the Nitrogen and the Carboxyl group (C2-

H).

Picolinic Acid lacks the singlet at the very low field and shows complex coupling due to the

proximity of the carboxyl group to the nitrogen.

Vibrational Spectroscopy (FT-IR)[5]
Infrared spectroscopy distinguishes the isomers based on hydrogen bonding patterns and ring

vibrations.
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The "Ortho" Effect in Picolinic Acid
Picolinic acid exists predominantly in the s-cis conformation in the solid state and non-polar

solvents, allowing for a strong intramolecular hydrogen bond between the carboxylic hydrogen

and the pyridine nitrogen.

O-H Stretch: Picolinic acid displays a broader, shifted O-H band compared to the

intermolecular dimers of NA and INA.

C=O Stretch:

Picolinic:

(Affected by intramolecular H-bond).

Nicotinic/Isonicotinic:

(Typical for carboxylic acid dimers).

Fingerprint Region (Ring Breathing)
The ring breathing modes are sensitive to substitution patterns:

2-Substituted (PA):

[1]

3-Substituted (NA):

4-Substituted (INA):

(Strong, sharp band).

Mass Spectrometry (MS) Fragmentation[2][7][8]
When analyzing these isomers via EI-MS or MS/MS, the fragmentation pathways differ due to

the "Ortho Effect."[2]

Picolinic Acid (Ortho):
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Dominant Loss: Decarboxylation (

, 44 Da) is very facile due to the proximity of the nitrogen lone pair, which stabilizes the
resulting ion.

Base Peak: Often

78 (Pyridine cation) or

79 (Pyridinium).

Nicotinic/Isonicotinic Acid:

Dominant Loss: Often lose the hydroxyl group (

, 17 Da) or the carboxyl radical (

, 45 Da) first.[3]

Stability: The molecular ion (

) is generally more abundant in NA/INA than in PA.

Application Context: Metal Coordination
(Nicotinates)[1][9]
In drug formulation (e.g., Chromium Picolinate) and MOF (Metal-Organic Framework)

synthesis, the coordination mode is the functional differentiator.

Picolinate (N,O-Donor): Acts as a bidentate chelating agent. The Nitrogen and Carboxylate

Oxygen bind the same metal center, forming a stable 5-membered ring.

Nicotinate/Isonicotinate (Bridging): Due to the geometry, the N and O atoms cannot bind the

same metal ion. They act as bridging ligands, connecting different metal centers to form

polymeric structures (1D chains or 3D networks).

Visualization: Coordination Modes
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Picolinate Ligand Chelation (N,O-Bidentate)
Forms 5-membered Ring

Ortho Geometry

Nicotinate/Isonicotinate Bridging Ligand
Connects Metal Centers

Meta/Para Geometry

Discrete Complexes
(e.g., Cr(pic)3)

Polymers / MOFs
(e.g., 3D Networks)

Click to download full resolution via product page

Caption: Geometric constraints dictate that Picolinate forms discrete chelates, while

Nicotinate/Isonicotinate form bridging networks.

Experimental Protocol: Identification Workflow
This protocol is designed for the rapid identification of an unknown white powder suspected to

be one of the three isomers.

Step 1: Solubility & pH Check
Dissolve 10 mg of sample in 1 mL of water.

Measure pH. All are acidic, but Picolinic acid is slightly stronger (

for N-H, but zwitterionic character varies).

Visual Check: Add a drop of

solution.

Red/Orange Coloration: Indicates Picolinic Acid (formation of

complex).

No/Pale Color: Indicates Nicotinic or Isonicotinic.[4]

Step 2: FT-IR Screening (ATR Method)
Place solid sample on ATR crystal.

Scan 4000–400
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.

Decision Gate:

Look for sharp peak at ~840

Isonicotinic.

Look for shifted C=O (>1710

)

Picolinic.

Step 3: Confirmatory ^1^H NMR
Dissolve 5-10 mg in DMSO-d₆ (preferred over

to prevent exchange of labile protons and maintain solubility).

Acquire spectrum (16 scans min).

Analysis:

Symmetric (2 sets of peaks)?

Isonicotinic Acid.

Singlet at >9.0 ppm?

Nicotinic Acid.

No singlet, complex splitting?

Picolinic Acid.

Visualization: Identification Logic Flow
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Unknown Sample
(C6H5NO2)

1H NMR (DMSO-d6)

Symmetry Check

Symmetric Spectrum
(2 signals, AA'XX')

Yes

Asymmetric Spectrum
(4 signals)

No

Isonicotinic Acid
(4-isomer) Check Low Field (>9.0 ppm)

Nicotinic Acid
(3-isomer)

(Singlet Present)

Singlet Found

Picolinic Acid
(2-isomer)

(No Singlet)

No Singlet

Click to download full resolution via product page

Caption: Decision tree for identifying isomers using 1H NMR symmetry and chemical shift

markers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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